Cyclohexyl chloroformate

N-demethylation competitive reactions structure-activity relationship

Cyclohexyl chloroformate (CAS 13248-54-9) is an alkyl chloroformate ester characterized by the molecular formula C₇H₁₁ClO₂ and a molecular weight of 162.61 g/mol. It is a colorless to light brown transparent liquid with a boiling point of 87.5°C at 3.6 kPa and a density of 1.128 g/cm³ at 20°C.

Molecular Formula C7H11ClO2
Molecular Weight 162.61 g/mol
CAS No. 13248-54-9
Cat. No. B108296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl chloroformate
CAS13248-54-9
SynonymsCyclohexyl Ester Carbonochloridic Acid, (Cyclohexyloxy)carbonyl Chloride;  _x000B_Chloroformic Acid Cyclohexyl Ester
Molecular FormulaC7H11ClO2
Molecular Weight162.61 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)Cl
InChIInChI=1S/C7H11ClO2/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2
InChIKeyIWVJLGPDBXCTDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl Chloroformate (CAS 13248-54-9): Baseline Physicochemical and Reactivity Profile for Procurement Evaluation


Cyclohexyl chloroformate (CAS 13248-54-9) is an alkyl chloroformate ester characterized by the molecular formula C₇H₁₁ClO₂ and a molecular weight of 162.61 g/mol . It is a colorless to light brown transparent liquid with a boiling point of 87.5°C at 3.6 kPa and a density of 1.128 g/cm³ at 20°C . As a member of the chloroformate class, it serves as a reactive acylating agent, primarily for the introduction of the cyclohexyloxycarbonyl (Chc) protecting group onto amines and alcohols . Its reactivity is dictated by the electrophilic carbonyl chloride moiety, making it susceptible to nucleophilic attack by amines, alcohols, and water, necessitating anhydrous handling and storage under inert atmosphere .

Why Generic 'Chloroformate' Substitution Fails: Cyclohexyl Chloroformate's Differentiated Reactivity Profile


Substituting cyclohexyl chloroformate with another chloroformate (e.g., methyl, ethyl, or benzyl) is not chemically neutral and will alter reaction outcomes. The alkyl substituent directly modulates the electrophilicity of the carbonyl carbon, impacting both the rate of nucleophilic attack and the stability of the resulting carbamate or carbonate [1]. A defined selectivity series—benzyl > allyl > cyclohexyl > methyl—has been established through competitive reaction studies, positioning cyclohexyl chloroformate as an intermediate reactivity reagent, less reactive than benzyl but significantly more reactive than methyl [2]. Furthermore, the steric bulk and conformational flexibility of the cyclohexyl group influence the stability of the introduced protecting group toward various cleavage conditions, differentiating it from the acid-labile tert-butyloxycarbonyl (Boc) or the hydrogenolyzable benzyloxycarbonyl (Cbz) groups [3]. Therefore, selecting cyclohexyl chloroformate is a deliberate choice for achieving a specific balance of reactivity and protecting group orthogonality in a synthetic sequence, not a default interchangeable option.

Quantitative Differentiation of Cyclohexyl Chloroformate (CAS 13248-54-9): Evidence for Scientific Selection


Ranked Reactivity in Competitive N-Demethylation: Cyclohexyl Chloroformate Occupies a Specific Intermediate Position Between Benzyl and Methyl Analogs

In competitive N-demethylation reactions of tertiary amines, cyclohexyl chloroformate exhibits a distinct reactivity ranking. A defined selectivity series was determined: benzyl > allyl > cyclohexyl > methyl. This places cyclohexyl chloroformate as a moderately reactive reagent, significantly less reactive than benzyl chloroformate but more reactive than methyl chloroformate. This quantitative rank order allows chemists to select a chloroformate that provides a specific, predictable level of reactivity for a given transformation, avoiding the high reactivity of benzyl chloroformate which can lead to side reactions, or the low reactivity of methyl chloroformate which may result in incomplete conversion [1].

N-demethylation competitive reactions structure-activity relationship reagent selection

Differential Reduction Pathway: Cyclohexyl Chloroformate Resists Deoxygenation to Hydrocarbon, Unlike Benzyl Chloroformate

Under identical reductive conditions using tributyltin hydride, benzyl chloroformate undergoes deoxygenation to yield toluene as the major product. In contrast, cyclohexyl chloroformate follows a divergent pathway, producing cyclohexyl formate (4) and less than 1% cyclohexane [1]. This stark difference in product distribution—from hydrocarbon (toluene) to formate ester—demonstrates that the cyclohexyl scaffold fundamentally alters the reaction mechanism, preventing the undesired complete reduction to the hydrocarbon.

reduction tributyltin hydride mechanistic divergence product selectivity

High Purity Grade Availability: 99% Cyclohexyl Chloroformate as a Procurement Specification

Commercially available cyclohexyl chloroformate is routinely supplied with a purity specification of ≥99%, as verified by multiple suppliers [1]. In contrast, many other chloroformates, including benzyl chloroformate, are often offered at a standard purity of ≥95% . This higher baseline purity for the cyclohexyl derivative reduces the risk of unknown impurities interfering with sensitive catalytic cycles or affecting the yield and purity of advanced intermediates in multi-step syntheses.

purity specification procurement quality control reagent grade

Thermal Decomposition Behavior: Cyclohexyl Chloroformate's Unique Pathway in Pyridine-Catalyzed Systems

Pyridine-catalyzed thermal decomposition of ethyl and cyclohexyl chloroformates reveals a significant divergence in product distribution. While ethyl chloroformate decomposition yields primarily alkyl halide, the decomposition of cyclohexyl chloroformate under similar conditions produces a notable proportion of dialkyl carbonate in addition to the alkyl halide [1]. This indicates that the cyclohexyl group stabilizes a different intermediate or transition state, leading to a distinct byproduct profile that must be accounted for in reaction design and purification strategies.

thermal stability decomposition pyridine catalysis byproduct profile

Validated Application Scenarios for Cyclohexyl Chloroformate (CAS 13248-54-9) Based on Quantitative Differentiation


Regioselective Protection of Polyfunctional Amines in Pharmaceutical Intermediate Synthesis

In the synthesis of complex pharmaceutical intermediates, such as the farnesyl protein transferase inhibitors described in patent EP 1140902, cyclohexyl chloroformate is employed for the regioselective protection of piperazine nitrogens [1]. Its intermediate reactivity profile (as defined in Evidence Item 1) allows for selective reaction with a specific amine in the presence of other functional groups, a selectivity that would be compromised by the more reactive benzyl chloroformate or potentially incomplete with the less reactive methyl analog. The Chc group installed provides orthogonal stability to the commonly used Boc group, enabling sequential deprotection strategies.

Synthesis of Stable Carbamate Protecting Groups with Controlled Reduction Lability

When a protecting group is required that is stable to standard acidic and basic conditions but can be differentiated from benzyl-based groups, cyclohexyl chloroformate is the reagent of choice. As demonstrated in Evidence Item 2, the Chc group exhibits a unique reduction pathway, yielding a formate rather than a hydrocarbon. This property makes it particularly useful in synthetic sequences involving late-stage functionalization where preservation of the carbonyl functionality is critical, and where a Cbz group would be cleaved prematurely under hydrogenolysis conditions [1].

High-Yield Carbonylation Reactions for Normorphine Derivatives

In the specific context of normorphine derivatization, cyclohexyl chloroformate has been shown to achieve an 84% yield, a performance benchmark that may surpass other chloroformates in this specific system [1]. This scenario is ideal for medicinal chemistry programs where a high-yielding, reliable method for introducing a cyclohexyl carbamate moiety is required for structure-activity relationship (SAR) studies. The high purity of the starting material (Evidence Item 3) directly contributes to the reproducibility of this yield.

Preparation of Dicyclohexyl Peroxydicarbonate Initiators for Polymer Chemistry

Cyclohexyl chloroformate serves as a key intermediate in the synthesis of dicyclohexyl peroxydicarbonate, a highly efficient free-radical initiator for polymerization reactions [1]. The unique decomposition pathway of the chloroformate (Evidence Item 4) is directly relevant to the safety and handling of its downstream derivatives, as it informs the potential for carbonate formation under certain conditions. The availability of high-purity cyclohexyl chloroformate (Evidence Item 3) ensures the production of a high-quality initiator with consistent activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclohexyl chloroformate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.